molecular formula C22H18N2OS2 B3479648 2-(1,3-benzothiazol-2-ylthio)-N-(diphenylmethyl)acetamide

2-(1,3-benzothiazol-2-ylthio)-N-(diphenylmethyl)acetamide

Cat. No. B3479648
M. Wt: 390.5 g/mol
InChI Key: XUDHEKCITIMRFH-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound; it’s part of many pharmaceuticals and industrial chemicals. Acetamide is an organic compound that also appears in many drugs . The compound you mentioned seems to be a complex one that contains these structures.


Molecular Structure Analysis

The molecular structure would consist of a benzothiazole ring and an acetamide group, linked by a sulfur atom. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

As a complex organic compound, “2-(1,3-benzothiazol-2-ylthio)-N-(diphenylmethyl)acetamide” would be expected to undergo various chemical reactions typical for its functional groups, including electrophilic aromatic substitution, nucleophilic substitution, and others .

Mechanism of Action

The mechanism of action in biological systems would depend on the specific activities of the benzothiazole and acetamide moieties. Benzothiazoles are found in various drugs and can interact with biological targets like enzymes or receptors .

Safety and Hazards

The safety and hazards would depend on various factors including the specific functional groups present in the molecule. Standard lab safety procedures should be followed when handling this compound .

Future Directions

The compound could be of interest in the development of new pharmaceuticals or materials, given the wide range of activities of benzothiazole derivatives. Further studies would be needed to explore its potential applications .

properties

IUPAC Name

N-benzhydryl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS2/c25-20(15-26-22-23-18-13-7-8-14-19(18)27-22)24-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21H,15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDHEKCITIMRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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